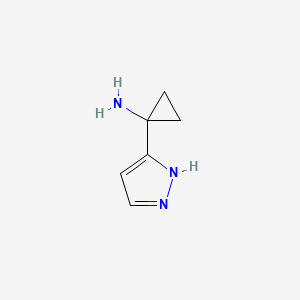![molecular formula C10H17BrO B13175653 2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13175653.png)
2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane is a chemical compound with the molecular formula C10H17BrO. It is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a methyloxolane ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane typically involves the bromination of cyclopropylmethyl derivatives. One common method involves the reaction of cyclopropylmethyl ketones or aldehydes with bromine or other brominating agents such as cyanogen bromide (BrCN) in the presence of a base like triethylamine (Et3N) . The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes further transformations to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylmethyl derivatives without the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce alcohols or ketones .
Wissenschaftliche Forschungsanwendungen
2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The cyclopropyl ring can also undergo ring-opening reactions under certain conditions, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate: Similar in structure but with an acetate group instead of the methyloxolane ring.
Cyclopropylmethyl bromide: Lacks the methyloxolane ring, making it less complex.
Bromomethylcyclopropane: A simpler compound with only the bromomethyl and cyclopropyl groups.
Uniqueness
2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane is unique due to the presence of both the cyclopropyl and methyloxolane rings, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C10H17BrO |
|---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
2-[[1-(bromomethyl)cyclopropyl]methyl]-5-methyloxolane |
InChI |
InChI=1S/C10H17BrO/c1-8-2-3-9(12-8)6-10(7-11)4-5-10/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
UEMXSTAICLUKRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(O1)CC2(CC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)
![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)
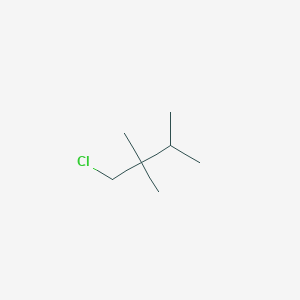
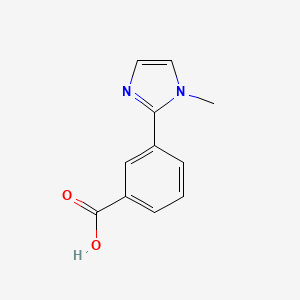
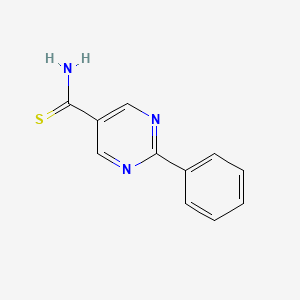
![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)


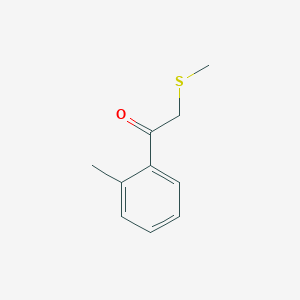
![4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride](/img/structure/B13175631.png)
![5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13175632.png)
![7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13175635.png)
![6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175642.png)
